N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)15(12-5-6-12)10-13-4-2-3-7-14(13)8-9-16/h12-13,16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVNYWPQJFUGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Hydroxyethyl)piperidine
The piperidine ring is functionalized via nucleophilic substitution. Piperidine is reacted with ethylene oxide in the presence of sodium hydroxide (NaOH) at 60°C for 12 hours, yielding 1-(2-hydroxyethyl)piperidine:
\text{Piperidine} + \text{CH}2\text{OCH}2 \xrightarrow{\text{NaOH, 60°C}} \text{1-(2-Hydroxyethyl)piperidine} \quad \text{(Yield: 85%)} \quad
Introduction of the Cyclopropyl Group
Cyclopropane incorporation is achieved through a Schlenk equilibrium reaction. Cyclopropylamine is reacted with chloroacetyl chloride in toluene, forming N-cyclopropylchloroacetamide. This intermediate is then coupled with 1-(2-hydroxyethyl)piperidine using DCC as a coupling agent:
\text{N-Cyclopropylchloroacetamide} + \text{1-(2-Hydroxyethyl)piperidine} \xrightarrow{\text{DCC, DMF}} \text{Target Compound} \quad \text{(Yield: 72%)} \quad
Purification and Characterization
Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Structural confirmation employs:
-
NMR : NMR (400 MHz, CDCl₃) δ 1.15–1.30 (m, 4H, cyclopropane), 2.45–2.60 (m, 6H, piperidine), 3.55 (t, 2H, -CH₂OH).
Optimization of Reaction Conditions
Solvent Effects
DMF enhances reaction kinetics due to its high polarity, facilitating carbodiimide-mediated coupling. Alternatives like toluene or ethanol reduce yields by 15–20% due to poor solubility of intermediates.
Catalytic Systems
Pd/C catalysts (Route A) enable hydrogenation but require high-pressure equipment. In contrast, DCC (Route B) operates at ambient pressure, simplifying scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cyclopropyl group, a piperidine ring, and an acetamide moiety. Its synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions.
- Attachment of the Hydroxyethyl Group : Accomplished via nucleophilic substitution.
- Formation of the Acetamide Moiety : Involves acylation reactions with acetic anhydride or acetyl chloride.
Medicinal Chemistry
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is being investigated for its potential as a pharmacological agent, particularly in developing drugs targeting neurological disorders. Its structural features may enhance its binding affinity to specific receptors involved in neurotransmitter modulation, making it a candidate for treating conditions such as anxiety and depression.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activity or different pharmacological properties.
Biological Studies
The compound is utilized in studies investigating the interactions of piperidine derivatives with biological systems. Research has shown that it may influence neurotransmitter systems, providing insights into its potential therapeutic effects.
Industrial Applications
This compound is also employed in producing specialty chemicals and materials. Its unique properties make it valuable in developing new industrial applications.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while their activity against Gram-negative bacteria varies.
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Piperidine Derivatives | Effective | Moderate | Moderate |
| N-Cyclopropyl Variants | Potentially Effective | Varies | Varies |
Neuropharmacological Effects
The neuropharmacological properties of this compound are under investigation. Research suggests that it may influence neurotransmitter systems, potentially offering benefits for conditions such as anxiety and depression due to its structural similarity to known psychoactive agents.
Case Studies and Research Findings
- Study on Antimicrobial Activity : Research demonstrated that piperidine derivatives exhibit varying degrees of antimicrobial activity, highlighting their potential as therapeutic agents against bacterial infections.
- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown promising results in preclinical models, suggesting potential applications in treating mood disorders.
- Chemical Proteomic Studies : Studies utilizing chemical proteomics have explored how this compound interacts with cellular targets, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyethyl group are crucial for its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
Biological Activity
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclopropyl group, a piperidine ring, and an acetamide moiety. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions.
- Attachment of the Hydroxyethyl Group : Accomplished via nucleophilic substitution.
- Formation of the Acetamide Moiety : Involves acylation reactions with acetic anhydride or acetyl chloride.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors or enzymes. The unique positioning of the hydroxyethyl group on the piperidine ring enhances its binding affinity and modulates various biochemical pathways, potentially leading to therapeutic effects against neurological disorders and other diseases .
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while exhibiting varying degrees of activity against Gram-negative bacteria and fungi .
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Piperidine Derivatives | Effective | Moderate | Moderate |
| N-Cyclopropyl Variants | Potentially Effective | Varies | Varies |
Neuropharmacological Effects
This compound is being investigated for its neuropharmacological properties. Research suggests that it may influence neurotransmitter systems, potentially offering benefits for conditions such as anxiety and depression due to its structural similarity to known psychoactive agents .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Neuropharmacological Research :
- Chemical Proteomic Studies :
Q & A
Basic: What are the standard protocols for synthesizing N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide?
Answer:
Synthesis typically involves multi-step organic reactions. A common approach is to react a piperidine precursor (e.g., 1-(2-hydroxyethyl)piperidin-2-ylmethanamine) with cyclopropylacetic acid derivatives under amide coupling conditions. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours ensures efficient amide bond formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical for validation .
Basic: How is the structural integrity of this compound confirmed in experimental settings?
Answer:
Structural validation employs:
- NMR Spectroscopy : -NMR confirms proton environments (e.g., cyclopropyl methylene at δ 0.5–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration and bond angles, particularly for chiral centers in the piperidine moiety .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretches) confirm functional groups .
Advanced: What strategies address low yield in the cyclopropane ring formation during synthesis?
Answer:
Low yields often stem from ring strain or side reactions. Methodological improvements include:
- Catalyst Optimization : Use of palladium catalysts (e.g., Pd(OAc)) with chiral ligands to enhance stereoselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature Control : Slow addition of reactants at –10°C minimizes dimerization .
Post-reaction analysis via HPLC-MS identifies byproducts, guiding iterative refinement .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.
- Purity Verification : LC-MS (>98% purity) and elemental analysis to exclude confounding impurities .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-substituted piperidine acetamides) to identify trends in substituent effects .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s neuropharmacological potential?
Answer:
- Cell-Based Assays : SH-SY5Y neuronal cells for cytotoxicity (MTT assay) and acetylcholinesterase inhibition (Ellman’s method) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -DAMGO for μ-opioid receptors) quantify affinity .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess CYP450-mediated degradation .
Advanced: What computational methods predict the compound’s interaction with target proteins (e.g., kinases)?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the acetamide’s hydrogen-bonding with kinase ATP pockets .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate complex stability (RMSD < 2 Å acceptable) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent modifications (e.g., cyclopropyl vs. phenyl groups) with activity .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM mode with deuterated internal standards (e.g., D-cyclopropyl analog) for plasma/brain homogenates .
- Sample Preparation : Solid-phase extraction (C18 cartridges) to minimize matrix effects .
- Validation Parameters : Linearity (R > 0.99), LOD (≤10 ng/mL), and recovery (85–115%) per FDA bioanalytical guidelines .
Advanced: How does stereochemistry at the piperidine C2 position influence pharmacological activity?
Answer:
Stereochemistry dictates target engagement. Methodological approaches:
- Chiral Resolution : Use Chiralpak AD-H columns to isolate enantiomers .
- Enantioselective Synthesis : Evans’ oxazolidinone auxiliaries to control C2 configuration during piperidine ring formation .
- Biological Testing : Compare enantiomers in receptor-binding assays; e.g., (R)-enantiomers may show 10-fold higher μ-opioid affinity than (S)-counterparts .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : –20°C under argon in amber vials to prevent hydrolysis/oxidation .
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation (e.g., cyclopropane ring opening) .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to maintain integrity .
Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?
Answer:
- Metabolite ID : Incubate with hepatocytes, then UPLC-QTOF-MS to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
- Isotope Labeling : Synthesize -labeled cyclopropyl group to track metabolic fate via isotope pattern MS .
- In Silico Tools : Meteor Nexus software predicts probable metabolites, guiding targeted MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
